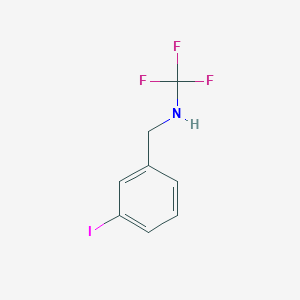
1,1,1-trifluoro-N-(3-iodobenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine is an organic compound that features a trifluoromethyl group and an iodinated benzylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(3-iodobenzyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzylamine and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the nitrogen atom.
Coupling Reactions: The iodinated benzylamine moiety can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and trifluoromethylating agents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various trifluoromethylated amines, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It is employed in the development of advanced materials with unique electronic or optical properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-N-(3-iodobenzyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and iodinated benzylamine moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine: Similar structure but with the iodine atom at the 2-position.
1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1,1,1-Trifluoro-N-(3-iodobenzyl)methanamine is unique due to the presence of both trifluoromethyl and iodinated benzylamine groups, which confer distinct chemical reactivity and biological activity. The position of the iodine atom at the 3-position also differentiates it from other isomers, potentially leading to different binding affinities and selectivities in biological systems.
Propriétés
Formule moléculaire |
C8H7F3IN |
|---|---|
Poids moléculaire |
301.05 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[(3-iodophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)13-5-6-2-1-3-7(12)4-6/h1-4,13H,5H2 |
Clé InChI |
YYGVWVPGCRCFLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)CNC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


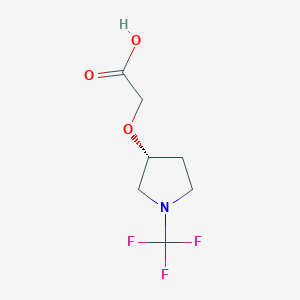
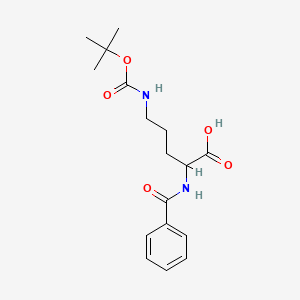

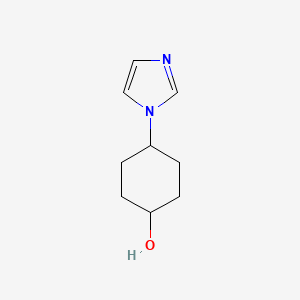
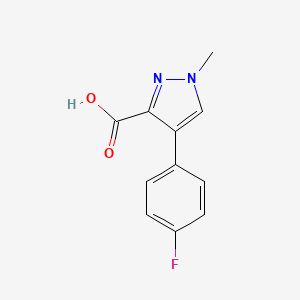
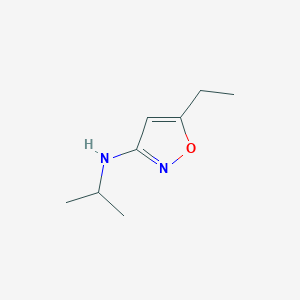
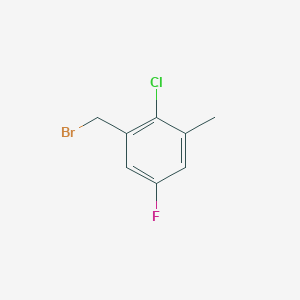


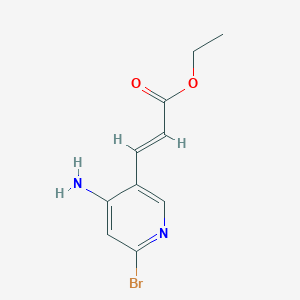
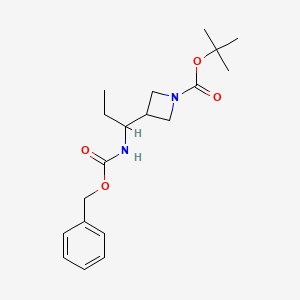
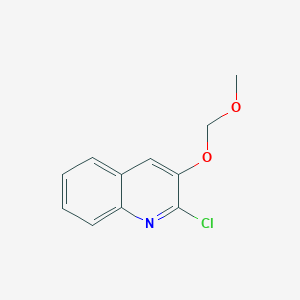

![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)
